BenchChemオンラインストアへようこそ!

3-(4-Chloro-3-nitrophenyl)-5-cyclohexyl-1,2,4-oxadiazole

Lipophilicity Drug-likeness ADME prediction

3-(4-Chloro-3-nitrophenyl)-5-cyclohexyl-1,2,4-oxadiazole (CAS 879457-30-4) is a synthetic, small-molecule heterocycle belonging to the 1,2,4-oxadiazole class. It features a 4-chloro-3-nitrophenyl substituent at the 3-position and a cyclohexyl group at the 5-position of the oxadiazole ring.

Molecular Formula C14H14ClN3O3
Molecular Weight 307.73
CAS No. 879457-30-4
Cat. No. B2490498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Chloro-3-nitrophenyl)-5-cyclohexyl-1,2,4-oxadiazole
CAS879457-30-4
Molecular FormulaC14H14ClN3O3
Molecular Weight307.73
Structural Identifiers
SMILESC1CCC(CC1)C2=NC(=NO2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]
InChIInChI=1S/C14H14ClN3O3/c15-11-7-6-10(8-12(11)18(19)20)13-16-14(21-17-13)9-4-2-1-3-5-9/h6-9H,1-5H2
InChIKeyCUCJHOGVWAZTHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Chloro-3-nitrophenyl)-5-cyclohexyl-1,2,4-oxadiazole (CAS 879457-30-4): Core Physicochemical and Structural Identity for Informed Procurement


3-(4-Chloro-3-nitrophenyl)-5-cyclohexyl-1,2,4-oxadiazole (CAS 879457-30-4) is a synthetic, small-molecule heterocycle belonging to the 1,2,4-oxadiazole class. It features a 4-chloro-3-nitrophenyl substituent at the 3-position and a cyclohexyl group at the 5-position of the oxadiazole ring [1]. The compound has a molecular formula of C14H14ClN3O3, a molecular weight of 307.73 g/mol, a computed XLogP of 4.5, and a topological polar surface area (TPSA) of 84.7 Ų . It is primarily sourced from the InterBioScreen screening library (catalog ID BB_SC-2338) as a research-grade building block for medicinal chemistry and agrochemical discovery programs [1].

Why 3-(4-Chloro-3-nitrophenyl)-5-cyclohexyl-1,2,4-oxadiazole Cannot Be Replaced by Unsubstituted or Less-Hindered 1,2,4-Oxadiazole Analogs


Within the 1,2,4-oxadiazole chemical space, small structural variations—such as removal of the chlorine atom or replacement of the cyclohexyl ring with a smaller alkyl group—produce large shifts in lipophilicity, steric bulk, and hydrogen-bonding capacity that are known to alter membrane permeability, metabolic stability, and target-binding profiles [1]. Procurement decisions that treat this compound as interchangeable with its regioisomeric nitro analogs (e.g., CAS 442571-86-0 or 54608-93-4) or less-lipophilic isobutyl variants (e.g., CAS 879479-31-9) risk introducing uncontrolled variables into structure–activity relationship (SAR) campaigns and synthetic route planning. The quantitative evidence below defines the specific, measurable points of differentiation that justify selecting this exact compound over its closest commercially available comparators.

3-(4-Chloro-3-nitrophenyl)-5-cyclohexyl-1,2,4-oxadiazole: Quantitative Comparator Evidence for Differentiated Selection


Enhanced Lipophilicity (XLogP = 4.5) vs. Des-Chloro Analog (XLogP = 4.2) Drives Superior Predicted Membrane Permeability

The target compound exhibits a computed XLogP of 4.5, compared with 4.2 for the des-chloro analog 5-cyclohexyl-3-(3-nitrophenyl)-1,2,4-oxadiazole (CAS 442571-86-0) [1]. This +0.3 log unit increase, attributable to the chlorine substituent, places the compound closer to the optimal lipophilicity range (LogP 3–5) for oral drug candidates, potentially improving passive membrane diffusion without exceeding thresholds associated with poor solubility or promiscuous binding.

Lipophilicity Drug-likeness ADME prediction

Greater Steric Bulk (MW 307.73; Cyclohexyl) vs. Isobutyl Analog (MW 281.70) Confers Differential Metabolic Stability Potential

With a molecular weight of 307.73 g/mol and a cyclohexyl substituent at the 5-position, the target compound is significantly larger and more sterically demanding than its isobutyl analog 3-(4-chloro-3-nitrophenyl)-5-isobutyl-1,2,4-oxadiazole (CAS 879479-31-9; MW 281.70) . Cyclohexyl groups are well-documented to shield adjacent metabolically labile sites from cytochrome P450 oxidation, whereas the flexible isobutyl chain offers no such protection.

Steric hindrance Metabolic stability Cyclohexyl group

Distinct Hydrogen-Bond Acceptor Count (HBA = 5) vs. Des-Chloro and Regioisomeric Nitro Analogs (HBA = 4) Alters Solubility and Target Recognition

The target compound possesses 5 hydrogen-bond acceptor sites (three from the nitro group, two from the oxadiazole ring), compared with 4 HBA sites for analogs lacking the chlorine atom or bearing the nitro group in a different position (e.g., CAS 442571-86-0 and 54608-93-4) . The chlorine atom, while not a classical hydrogen-bond donor/acceptor, polarizes the aromatic ring and indirectly modulates the electron density available for H-bond interactions, potentially altering solubility and target-binding kinetics.

Hydrogen bonding Solubility Molecular recognition

Synthetic Orthogonality: 4-Chloro-3-nitrophenyl Motif Enables Selective Pd-Catalyzed Cross-Coupling Not Accessible with Des-Chloro or Nitro-Only Analogs

The 4-chloro-3-nitrophenyl substitution pattern provides a chemically orthogonal handle for sequential functionalization: the aryl chloride is amenable to Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira coupling, while the nitro group can be selectively reduced to an amine for amide bond formation or diazotization chemistry [1]. In contrast, des-chloro analogs (e.g., CAS 442571-86-0) lack the chloride coupling handle, and simple nitrophenyl analogs offer only the nitro-to-amine reduction pathway, limiting the scope of late-stage diversification in library synthesis.

Cross-coupling Chemical diversification Building block

3-(4-Chloro-3-nitrophenyl)-5-cyclohexyl-1,2,4-oxadiazole (879457-30-4): Evidence-Backed Research and Industrial Application Scenarios


Medicinal Chemistry Lead Optimization Requiring Balanced Lipophilicity and Metabolic Stability

Programs targeting intracellular or CNS receptors where a LogP of ~4.5 and the metabolic shielding provided by the cyclohexyl group are predicted to improve oral bioavailability. The compound serves as a late-stage intermediate or scaffold for parallel SAR exploration, leveraging the chlorine and nitro handles for rapid analog synthesis [1].

Agrochemical Discovery: Fungicidal or Herbicidal Lead Generation

The 1,2,4-oxadiazole core is a recognized scaffold in agrochemical patents for fungicidal and herbicidal activity. The dual electron-withdrawing substituents (Cl, NO2) combined with the lipophilic cyclohexyl tail match the physicochemical profile of commercial agrochemical leads, making this compound a suitable entry point for greenhouse screening campaigns [2].

Chemical Biology Probe Development via Orthogonal Bioconjugation

The aryl chloride enables chemoselective Pd-catalyzed conjugation to alkyne- or boronate-modified biomolecules (e.g., fluorescent tags, biotin), while the nitro group can be independently reduced and functionalized for affinity chromatography resin attachment. This dual reactivity is advantageous for constructing chemical probes for target identification studies [1].

Quote Request

Request a Quote for 3-(4-Chloro-3-nitrophenyl)-5-cyclohexyl-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.